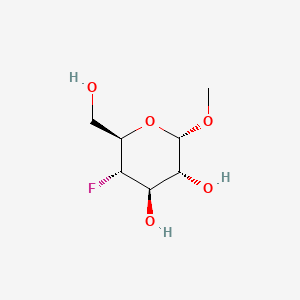

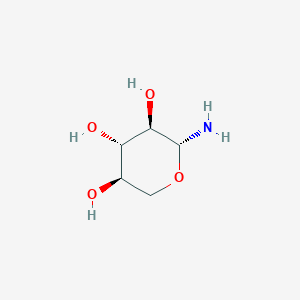

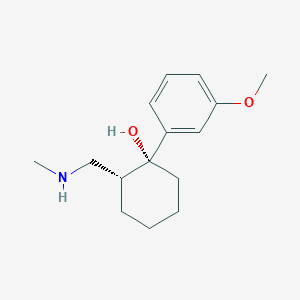

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, where specific precursor molecules are combined under controlled conditions. For example, the condensation of 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2',1':4,5]-2-oxazoline with p-nitrophenyl 2,3-di-O-acetyl-beta-D-galactopyranoside, followed by saponification, has been utilized to produce p-nitrophenyl glycosides as crystalline compounds (Matta & Barlow, 1977).

Molecular Structure Analysis

Molecular and crystal structures of compounds containing the 2-nitrophenyl moiety have been characterized, revealing insights into their conformation. The phenyl group is typically almost perpendicular to the plane of adjacent ester moieties, indicating specific spatial arrangements that may affect their chemical reactivity and interactions (Crisma & Toniolo, 2002).

Chemical Reactions and Properties

The utility of the 2-nitrophenyl acetyl group in the protection of hydroxyl functions demonstrates the compound's relevance in synthetic chemistry. These esters are stable under common transformation conditions and can be selectively removed without affecting other protecting groups, showcasing the compound's versatile chemical properties (Daragics & Fügedi, 2010).

科学的研究の応用

Chemical Modification and Analytical Methodologies

In the realm of chemical modification , compounds like "2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester" could be involved in the acetylation processes, which are critical for altering material properties. For instance, the acetylation of wood, analyzed through Fourier transform infrared spectroscopy, indicates how chemical modifications can influence the functional groups of a compound, leading to changes in material characteristics like hydrophobicity and reactivity (Schwanninger et al., 2011). Similarly, the modification of xylan to produce biopolymer ethers and esters showcases the potential for creating materials with specific properties, highlighting the application potential of such chemical modifications (Petzold-Welcke et al., 2014).

The role of esterases in drug metabolism is another significant area of application. Esterases contribute to the hydrolysis of compounds containing ester, amide, and thioester bonds, affecting drug activation or detoxification. This enzymatic activity is crucial for understanding the pharmacological and toxicological profiles of therapeutic drugs, including those structurally similar to the compound (Fukami & Yokoi, 2012).

Analytical methodologies for identifying and quantifying chemical compounds also bear relevance. Techniques like gas-liquid chromatography and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are essential for analyzing complex mixtures, determining chemical structures, and understanding the behavior of compounds like "2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester" (Kuksis, 1965; Crews et al., 2013).

Safety And Hazards

将来の方向性

Given its role in drug metabolism pathways, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is likely to continue to be a valuable compound in the biomedical sector, particularly in drug development targeting diverse ailments1.

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOASCJVNQFYNH-YTGMWSOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

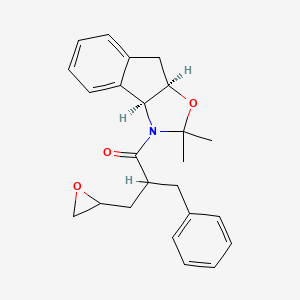

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

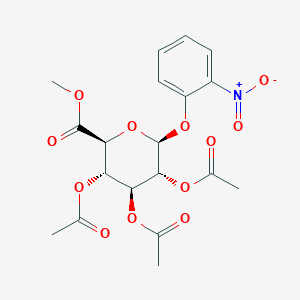

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)